molecular formula C15H13Cl3N2 B4883382 2-(2,4-dichlorophenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride

2-(2,4-dichlorophenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride

Cat. No. B4883382
M. Wt: 327.6 g/mol
InChI Key: WGTMKIUYCCUUIC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Hoechst 33258 and is a fluorescent dye that can bind to DNA, making it a useful tool in molecular biology and biochemistry.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride is based on its ability to bind to the minor groove of DNA. This binding is specific and occurs through hydrogen bonding and van der Waals interactions. The binding of the compound to DNA results in a change in its fluorescence, which can be detected and measured.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,4-dichlorophenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride are primarily related to its interaction with DNA. The compound can inhibit DNA synthesis and induce DNA damage, making it a useful tool for studying the effects of DNA damage on cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-dichlorophenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride in lab experiments is its specificity for DNA. This allows researchers to target and study DNA specifically, without affecting other cellular components. However, the compound has limitations in terms of its potential toxicity and potential effects on cell viability.

Future Directions

There are several potential future directions for research on 2-(2,4-dichlorophenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride. One area of interest is the development of new fluorescent dyes based on this compound, with improved properties such as increased sensitivity or reduced toxicity. Another potential direction is the use of this compound in the development of new cancer therapies, as it has been shown to have anti-tumor effects in some studies. Additionally, further research is needed to fully understand the effects of this compound on cells and its potential applications in various fields of research.
Conclusion
In conclusion, 2-(2,4-dichlorophenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride is a useful tool in scientific research due to its ability to bind to DNA and fluoresce. Its specificity for DNA makes it a valuable tool for studying DNA structure and function, as well as for developing new cancer therapies. However, its potential toxicity and effects on cell viability must be considered when using it in lab experiments. Further research is needed to fully understand the potential applications of this compound in various fields of research.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride is typically carried out by reacting 2,4-dichloroaniline with o-phenylenediamine in the presence of sulfuric acid. The resulting compound is then treated with methyl iodide to form the final product.

Scientific Research Applications

2-(2,4-dichlorophenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride has a wide range of applications in scientific research. One of its primary uses is as a fluorescent dye for staining DNA in cells. This allows researchers to visualize the DNA and study its structure and function.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-dimethylbenzimidazol-3-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N2.ClH/c1-18-13-5-3-4-6-14(13)19(2)15(18)11-8-7-10(16)9-12(11)17;/h3-9H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTMKIUYCCUUIC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=C(C=C(C=C3)Cl)Cl)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-1,3-dimethylbenzimidazol-3-ium;chloride

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